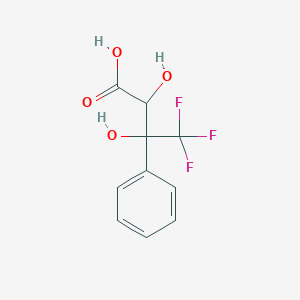
4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” is a chemical compound with the molecular formula C10H9F3O4 . It has a molecular weight of 250.17 .
Synthesis Analysis
The synthesis of a similar compound, 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one, was achieved through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reactions with hydroxylamine and hydrazine were also investigated .Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” consists of 10 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid” include a molecular weight of 250.17 . Other properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated the utilization of (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, a related compound, as a starting material for synthesizing dendritic branches. These branches are linked to a chiral triol derived from (R)-3-hydroxybutanoic acid, resulting in CF3-substituted dendrimers characterized by NMR and mass spectroscopy. The presence of CF3 groups aids in revealing constitutional heterotopicities due to substituents separated by up to 15 bonds, showcasing the compound's utility in studying molecular structure and diastereotopicity (Greiveldinger & Seebach, 1998).
Environmental Degradation Studies
Perfluorocarboxylic acids (PFCAs), including compounds structurally related to 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid, have been the subject of environmental degradation studies. For instance, Ce-doped modified porous nanocrystalline PbO2 film electrodes were used for the electrochemical mineralization of PFCAs, highlighting the potential for treating environmentally persistent substances through advanced oxidation processes (Niu et al., 2012).
Pharmaceutical Applications
Efforts have been made to synthesize both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, showcasing the relevance of fluorinated compounds in developing pharmaceuticals. This synthesis pathway involves trifluoromethylation, Sharpless asymmetric dihydroxylation, and several other steps, demonstrating the complexity and potential of such compounds in drug development and biological applications (Jiang, Qin, & Qing, 2003).
Advanced Materials
Research on the synthesis and structure of novel copper (II) nitrate complexes of 2,4-dioxo-4-phenylbutanoic acid, a compound closely related to 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid, illustrates the potential of such chemicals in developing new materials with specific optical, electronic, or catalytic properties (Landry, Turnbull, & Twamley, 2007).
Propiedades
IUPAC Name |
4,4,4-trifluoro-2,3-dihydroxy-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)9(17,7(14)8(15)16)6-4-2-1-3-5-6/h1-5,7,14,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJSXRKNQFBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


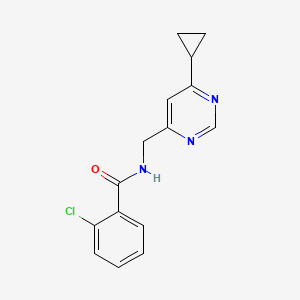
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)

![N-[(2,6-Dimethylphenyl)methyl]-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide](/img/structure/B2589439.png)
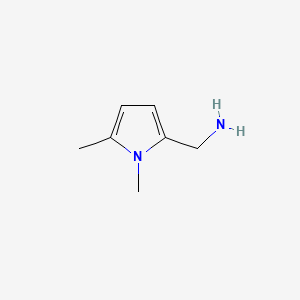

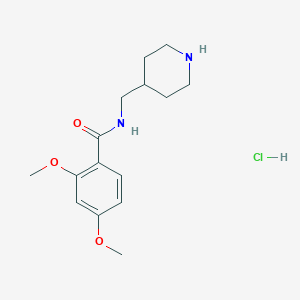
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
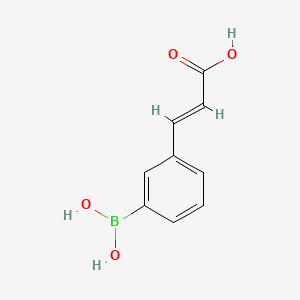
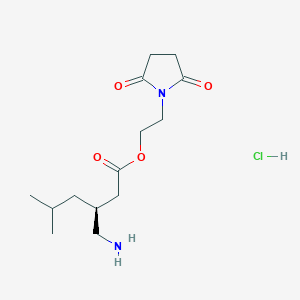

![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)